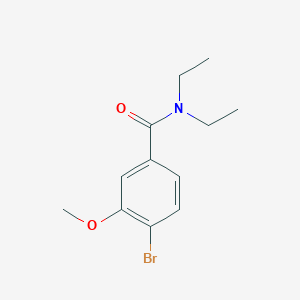

4-bromo-N,N-diethyl-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-diethyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)9-6-7-10(13)11(8-9)16-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNLRFDXNWIDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649556 | |

| Record name | 4-Bromo-N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889676-36-2 | |

| Record name | 4-Bromo-N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo N,n Diethyl 3 Methoxybenzamide and Its Analogues

Targeted Synthetic Routes for 4-Bromo-N,N-diethyl-3-methoxybenzamide

The synthesis of the target compound, this compound, can be achieved through several established organic chemistry pathways. The most direct and common approach involves the amidation of a corresponding carboxylic acid or its activated derivative.

A primary route commences with 4-bromo-3-methoxybenzoic acid . This starting material can be converted into a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-3-methoxybenzoyl chloride is then reacted with diethylamine (B46881), typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, yielding the desired N,N-diethylbenzamide.

Alternatively, direct coupling of 4-bromo-3-methoxybenzoic acid with diethylamine can be facilitated by peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing for efficient amide bond formation.

A different strategy employs the Mitsunobu reaction, which allows for the direct conversion of a benzoic acid and an amine into a benzamide (B126). nih.gov This reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate like diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov This method represents an efficient way to construct benzamides from benzoic acid and amine starting materials directly. nih.gov

The precursor, 4-bromo-3-methoxybenzoic acid, can be synthesized from commercially available 3-methoxybenzoic acid through electrophilic aromatic bromination. The directing effects of the methoxy (B1213986) (ortho, para-directing) and carboxylic acid (meta-directing) groups would need to be carefully considered to achieve the desired regioselectivity.

Strategies for Derivatization and Structural Diversification of Benzamide Scaffolds

The benzamide core, particularly the N,N-diethylbenzamide moiety, serves as a versatile scaffold for structural diversification, enabling the synthesis of a wide array of analogues with modified properties.

Introduction of Varied Substituents on the Aromatic Ring

The N,N-diethylamide group is a powerful directing group in organic synthesis, particularly in directed ortho-metalation (DoM) reactions. nih.gov Its strong Lewis basicity allows for coordination with an organolithium base, facilitating deprotonation at the ortho-position on the aromatic ring. nih.gov This creates a nucleophilic site that can react with a wide range of electrophiles, allowing for the regioselective introduction of various functional groups.

Another significant method is the palladium-catalyzed ortho-arylation of benzamides. This reaction uses aryl iodides to directly functionalize the C-H bond ortho to the amide group, providing a pathway to biphenyl-2-carboxamides which can be further transformed into other derivatives. acs.org

Table 1: Examples of Substituents Introduced onto the Benzamide Aromatic Ring

| Method | Reagent/Electrophile | Introduced Substituent |

|---|---|---|

| Directed ortho-Metalation (DoM) | D₂O | Deuterium |

| I₂ | Iodine | |

| (CH₃)₃SiCl | Trimethylsilyl | |

| CO₂ | Carboxylic Acid |

Modifications of the N,N-Diethylamide Moiety

The N,N-diethylamide group itself can be chemically modified to create structural diversity. Metabolic studies on N,N-diethylbenzamide have shown that oxidative mono-N-deethylation can occur, leading to the corresponding N-ethylbenzamide. nih.gov This transformation can be mimicked synthetically to produce secondary amides, which can then be hydrolyzed to the benzoic acid. nih.gov

A more advanced strategy involves replacing the flexible N,N-diethyl group with a conformationally constrained cyclic analogue. For instance, the incorporation of isomeric dimethylazetidines has been used to create rigid analogues of N,N-diethylamides. nih.gov This approach is valuable for mapping the optimal binding conformation of the dialkylamide moiety in biologically active molecules. nih.gov

Furthermore, direct alkylation of N,N-dialkyl benzamides can be achieved. For example, using lithium diisopropylamide (LDA) as a base allows for the alkylation of N,N-dialkyl benzamides with methyl sulfides, leading to the synthesis of α-sulfenylated ketones. researchgate.net

Synthesis of Bridged and Cyclic Analogues

Creating more complex, three-dimensional structures from benzamide scaffolds is a key goal in diversity-oriented synthesis. cam.ac.uk

Bridged Bi-cyclic Amines : An intramolecular transannular C-H amination strategy can be used to construct bridged bi-cyclic amines from macrocyclic precursors. nsf.gov This method provides a robust and functional-group-tolerant approach to complex aza-cycles that are of significant interest in drug discovery. nsf.gov

Bridged Polycycles via C-H Insertion : Metal-catalyzed C-H bond insertion reactions are a powerful tool for building bridged polycyclic systems. beilstein-journals.org For example, rhodium(II) dimers can catalyze the insertion of a carbene into a C-H bond on an adjacent ring to form a bridged lactam. beilstein-journals.org

Bridged Lactams via Heck Reaction : The palladium-catalyzed Heck reaction has been utilized for the synthesis of bridged lactams. nih.gov Intramolecular cyclization of enamide substrates can proceed in high yields to generate a variety of bridged amide scaffolds. nih.gov

Cyclic Imidates : In a departure from typical amide cyclizations that occur on the nitrogen atom, 2-(1-alkynyl)benzamides can undergo electrophilic cyclization to afford cyclic imidates. nih.gov This reaction proceeds via attack from the carbonyl oxygen atom, and subsequent hydrolysis of the resulting imidate yields a lactone. nih.gov

Catalytic Approaches in Benzamide Synthesis

Modern catalytic methods have significantly enhanced the efficiency and scope of benzamide synthesis and derivatization.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and numerous methods have been developed for constructing and modifying benzamides. youtube.com These reactions often feature high efficiency and functional group tolerance.

One effective procedure for the synthesis of primary benzamides from aryl bromides involves a palladium-catalyzed, one-pot cyanation and hydration sequence. rsc.org This method avoids the need for carbon monoxide and ammonia (B1221849) gas, which are required in traditional aminocarbonylation reactions. rsc.org

For derivatization, the palladium-catalyzed ortho-arylation of C–H bonds in benzamides with aryl iodides allows for the synthesis of complex biphenyl (B1667301) derivatives. acs.org This protocol is applicable to a variety of benzamides and aryl iodides with both electron-donating and electron-withdrawing groups. acs.org

A palladium-catalyzed hydroarylation reaction provides a direct route to N-allylbenzamides from N-propargyl benzamides and boronic acid derivatives. acs.org This method offers a more practical alternative to conventional multi-step approaches. acs.org

More advanced applications include the palladium-catalyzed coupling of amides and cyclopropanols to generate γ-diketones, which proceeds through the simultaneous activation of C-N and C-C bonds. rsc.org

Table 2: Overview of Selected Palladium-Catalyzed Reactions for Benzamide Synthesis and Derivatization

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System (Example) | Product Type | Ref. |

|---|---|---|---|---|---|

| Cyanation / Hydration | Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ / Xantphos | Primary Benzamide | rsc.org |

| Ortho-Arylation | Benzamide | Aryl Iodide | Pd(OAc)₂ / PPh₃ | Ortho-Arylated Benzamide | acs.org |

| Hydroarylation | N-Propargyl Benzamide | Boronic Acid | Pd(OAc)₂ / SPhos | N-Allylbenzamide | acs.org |

Cross Dehydrative Coupling Methodologies

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding via the direct coupling of two C-H, N-H, or O-H bonds without the need for pre-functionalized starting materials. researchgate.net While specific examples involving this compound are not extensively documented in the literature, the principles of CDC reactions on benzamide analogues provide a framework for potential transformations.

Transition-metal catalyzed CDC reactions are particularly relevant. For instance, ruthenium-catalyzed oxidative C-O coupling has been used for the synthesis of O-aryl esters from benzamides and carboxylic acids. researchgate.net Similarly, cobalt-catalyzed protocols have been developed for the ortho-C-H alkoxylation of benzamides through a cross-dehydrogenative coupling with alcohols. researchgate.net These methods typically involve a directing group on the benzamide, such as the N,N-diethylamide moiety, to guide the metal catalyst to a specific C-H bond.

Another significant application of CDC is in the formation of C-N bonds. The synthesis of benzimidazoles, for example, can be achieved through the dehydrogenative coupling of aromatic diamines with alcohols, a reaction often catalyzed by earth-abundant metals like iron or cobalt. frontiersin.orgrsc.org Photocatalytic cross-dehydrogenative coupling has also been employed for the synthesis of N,N-disubstituted hydrazides. rsc.org

The application of these methodologies to this compound would involve the N,N-diethylamide group directing a metal catalyst to the ortho C-H positions (C-2 or C-6). The presence of the methoxy and bromo substituents would influence the electronic properties and steric environment of these positions, potentially affecting the regioselectivity and efficiency of the coupling reaction.

Table 1: Examples of Cross-Dehydrogenative Coupling Reactions on Benzamide Analogues

| Catalyst System | Coupling Partner | Product Type | Reference |

| [{RuCl₂(p-cymene)}₂] | Carboxylic Acids | O-Aryl Esters | researchgate.net |

| Co(II) Catalyst | Alcohols | ortho-Alkoxybenzamides | researchgate.net |

| Iron Complex | Aromatic Diamines/Alcohols | Benzimidazoles | frontiersin.org |

| Photocatalyst | Hydrazines | N,N-Disubstituted Hydrazides | rsc.org |

Regioselective Chemical Transformations

The presence of three distinct substituents on the aromatic ring of this compound—the N,N-diethylcarboxamido group, the methoxy group, and the bromine atom—offers multiple avenues for regioselective functionalization. The interplay of the electronic and steric effects of these groups governs the outcome of chemical transformations.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation of a specific ortho-proton. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles. wikipedia.org

The N,N-diethylamide group is recognized as a potent DMG. wikipedia.org In the case of this compound, the amide group would direct metalation to either the C-2 or C-6 position. The methoxy group at C-3 is also an ortho-directing group, albeit weaker than the amide, and would reinforce the deprotonation at C-2. The bromine at C-4 exerts a -I and +M effect, which could also influence the acidity of the adjacent protons. The combined directing effect of the amide and methoxy groups is expected to strongly favor metalation at the C-2 position over the C-6 position.

Once the lithiated species is formed at C-2, it can react with a range of electrophiles to introduce new functional groups. Examples of such functionalizations on related benzamide systems include the introduction of alkyl, silyl, carboxyl, and other groups.

Table 2: Potential Electrophiles for Quenching after Directed Ortho-Metalation

| Electrophile | Introduced Functional Group |

| Alkyl Halides (e.g., CH₃I) | Alkyl (e.g., -CH₃) |

| Aldehydes/Ketones (e.g., DMF) | Hydroxymethyl/Formyl |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Iodine (I₂) | Iodo (-I) |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

The introduction of alkyl and halogen substituents onto the aromatic ring can be achieved through various regioselective methods, often guided by the existing substitution pattern.

Selective Alkylation: While direct Friedel-Crafts alkylation on such a substituted ring might lead to mixtures of products, modern C-H activation/alkylation methodologies offer greater control. For instance, meta-C-H bond alkylation of aromatics bearing N-directing groups has been achieved using epoxides as alkylating agents, a process that proceeds with high regioselectivity. nih.gov In the context of this compound, the powerful directing effect of the amide group would likely dominate, favoring ortho-alkylation under many C-H activation conditions. However, specific catalyst systems can override this inherent preference to achieve meta- or para-selectivity.

Selective Halogenation: Electrophilic aromatic halogenation is a fundamental transformation. The regioselectivity is governed by the directing effects of the existing substituents. For this compound, the powerful activating and ortho,para-directing effects of the methoxy group and the ortho-directing effect of the amide group would compete with the deactivating effect of the bromo substituent. The most activated positions for electrophilic attack are C-2 and C-6. Given the steric hindrance from the adjacent methoxy and diethylamide groups, halogenation at the less hindered C-6 position might be favored.

Modern halogenation methods using reagents like N-halosuccinimides (NCS, NBS, NIS) in solvents such as hexafluoroisopropanol (HFIP) can provide high regioselectivity under mild conditions. organic-chemistry.orgresearchgate.net The choice of halogenating agent and reaction conditions can be tuned to achieve the desired outcome. For example, highly reactive halogenating agents have been developed that can halogenate even deactivated aromatic rings with high regioselectivity. tcichemicals.com

Furthermore, the existing bromine atom at C-4 can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to introduce new aryl or alkyl groups at this position. nih.gov This provides an alternative route for functionalization that is complementary to C-H activation strategies.

Table 3: Summary of Potential Regioselective Functionalization Reactions

| Reaction Type | Reagents/Conditions | Potential Site of Functionalization | Reference |

| Directed Ortho-Metalation | n-BuLi, then Electrophile | C-2 | wikipedia.orgorganic-chemistry.org |

| Electrophilic Halogenation | NBS/NCS/NIS in HFIP | C-6 (likely) | organic-chemistry.orgresearchgate.net |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | C-4 (substitution of Br) | nih.gov |

| meta-C-H Alkylation | Epoxides, specific catalyst system | C-5 | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 4 Bromo N,n Diethyl 3 Methoxybenzamide Derivatives

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as a derivative of 4-bromo-N,N-diethyl-3-methoxybenzamide, might interact with a biological target, typically a protein or enzyme.

Detailed research findings from molecular docking simulations on substituted benzamides reveal critical insights into their binding mechanisms. For instance, studies on benzamide (B126) derivatives as inhibitors of enzymes like Cholesteryl Ester Transfer Protein (CETP) have shown that these compounds can fit snugly into the hydrophobic binding cleft of the target protein. sci-hub.senih.gov The interactions are often stabilized by a combination of hydrophobic and aromatic functionalities. sci-hub.se In the case of this compound derivatives, the brominated phenyl ring, the methoxy (B1213986) group, and the diethylamide moiety would each contribute to the binding affinity and specificity.

The predictions from molecular docking simulations are quantified by a scoring function, which estimates the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol. A more negative value indicates a more favorable binding interaction. For a series of this compound derivatives, a hypothetical docking study against a target protein might yield the following results:

| Derivative | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| This compound | Generic Kinase 1 | -8.5 | PHE 80, LEU 132, VAL 34 |

| Derivative A (R = -CH3) | Generic Kinase 1 | -8.9 | PHE 80, LEU 132, ALA 150 |

| Derivative B (R = -Cl) | Generic Kinase 1 | -9.2 | PHE 80, CYS 130, VAL 34 |

| Derivative C (R = -OH) | Generic Kinase 1 | -7.8 | PHE 80, SER 133, VAL 34 |

This table presents illustrative data based on typical molecular docking results for similar compounds.

These simulations can guide the synthesis of more potent and selective inhibitors by identifying which modifications to the parent structure are likely to enhance binding. For example, the data suggests that substitution at a particular position with a chloro group (Derivative B) might lead to a stronger interaction with the target protein compared to the parent compound.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of unsynthesized compounds and in optimizing lead compounds.

QSAR studies on benzamide derivatives have successfully established predictive models for various biological activities, including anticancer and antimicrobial effects. nih.gov For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against human lung cancer cell lines resulted in a robust model with high predictive power. jppres.comunair.ac.id These models are often expressed as equations that correlate molecular descriptors with biological activity, such as the half-maximal inhibitory concentration (IC50).

A hypothetical QSAR equation for the anticancer activity of this compound derivatives might look like this:

pIC50 = 0.45 * LogP - 0.02 * MW + 0.1 * TPSA + 2.5

Where:

pIC50 is the negative logarithm of the IC50 value.

LogP is the logarithm of the partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

TPSA is the topological polar surface area.

Such a model would allow for the virtual screening of a large library of derivatives to prioritize the synthesis of the most promising candidates.

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structure. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Wiener index), molecular connectivity indices, and 2D fingerprints. nih.gov

3D Descriptors: Geometrical properties, surface area, and volume.

Physicochemical Descriptors: LogP, TPSA, molar refractivity.

The selection of appropriate descriptors is crucial for building a reliable QSAR model. Machine learning algorithms, such as support vector machines and random forests, are increasingly being used to handle the complexity and high dimensionality of descriptor data in QSAR studies of amide derivatives. nih.gov

The following table provides examples of molecular descriptors that could be calculated for this compound and used in a QSAR study:

| Descriptor | Value |

| Molecular Weight ( g/mol ) | 286.17 |

| LogP | 3.2 |

| Topological Polar Surface Area (Ų) | 29.54 |

| Number of Rotatable Bonds | 4 |

| Molar Refractivity | 69.4 cm³ |

This table presents calculated values for the specified compound.

Conformational Analysis and Energy Minimization Techniques

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. libretexts.org Energy minimization is a computational procedure used to find the conformation with the lowest potential energy, which is often the most stable and biologically relevant conformation. psu.edu

For flexible molecules like this compound, rotation around single bonds can lead to a multitude of conformations. hakon-art.com The diethylamide group, in particular, can adopt various orientations relative to the benzoyl moiety. Theoretical conformational studies on similar benzamide derivatives have been performed to understand their preferred shapes. archivepp.com

Energy minimization techniques, such as steepest descent and conjugate gradient methods, are employed to explore the potential energy surface of the molecule and identify low-energy conformers. psu.edu The results of a conformational analysis can be visualized as a potential energy profile, showing how the energy of the molecule changes with the rotation of a specific dihedral angle.

A simplified potential energy profile for the rotation around the C-N bond of the amide group in this compound would show distinct energy minima corresponding to the most stable conformations.

| Dihedral Angle (C-C-N-C) | Relative Potential Energy (kcal/mol) | Conformation |

| 0° | 5.0 | Eclipsed (High Energy) |

| 60° | 1.5 | Gauche |

| 120° | 4.5 | Eclipsed |

| 180° | 0.0 | Anti (Lowest Energy) |

This table presents an illustrative potential energy profile based on general principles of conformational analysis.

Theoretical Studies on Electronic Properties and Reaction Mechanisms

Theoretical quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. hakon-art.com These studies provide insights into the distribution of electrons within the molecule, its reactivity, and its spectroscopic properties.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally indicates a more reactive molecule. For benzamide derivatives, the HOMO and LUMO are typically distributed over the aromatic ring and the amide group. sci-hub.se

The electronic properties of this compound can be calculated and analyzed to understand its reactivity. For instance, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table presents illustrative data based on typical DFT calculations for similar compounds.

These theoretical studies can also be used to investigate reaction mechanisms involving this compound, providing a deeper understanding of its chemical behavior.

Biological Evaluation and Pharmacological Profiling of 4 Bromo N,n Diethyl 3 Methoxybenzamide Analogues

In Vitro Biological Activity Assays

The in vitro evaluation of these benzamide (B126) analogues has spanned a wide range of biological targets, demonstrating their versatility as a chemical scaffold.

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines (e.g., NSCLC, Breast Cancer, Endometrial Cancer)

Analogues of 4-bromo-benzamide have shown significant potential as anticancer agents. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in various cancers. nih.govnih.gov One of the most promising compounds from this series, designated C9, demonstrated potent inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines that exhibit FGFR1 amplification. nih.govnih.gov The compound induced apoptosis and was found to arrest the cell cycle at the G2 phase in these NSCLC cell lines. nih.govnih.gov

In the context of breast cancer, related sulphonamide analogues featuring bromo substitutions have been investigated. Specifically, N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions were found to be potent cytotoxic agents, particularly against the human breast adenocarcinoma MCF7 cell line. Furthermore, other benzamide analogues, such as N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide, have been developed for imaging breast tumors, capitalizing on the overexpression of sigma receptors on breast cancer cells.

Table 1: Cytotoxicity of Compound C9 in NSCLC Cell Lines An interactive data table summarizing the IC50 values of a lead 4-bromo-benzamide analogue against various non-small cell lung cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1703 | 1.85 ± 0.32 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H226 | 2.31 ± 0.41 |

Data sourced from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors. nih.govnih.gov

Enzyme Inhibition Assays (e.g., Fibroblast Growth Factor Receptor-1 (FGFR1), Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), Bacterial Enzymes)

The benzamide scaffold has proven to be an effective foundation for developing potent enzyme inhibitors.

Fibroblast Growth Factor Receptor-1 (FGFR1): As previously mentioned, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were specifically designed to target FGFR1. nih.gov Molecular docking experiments indicated that the lead compound, C9, binds effectively to the FGFR1 kinase domain. nih.gov Its inhibitory action was confirmed by its ability to block the phosphorylation of FGFR1 and its downstream signaling components, such as PLCγ1 and ERK, in a dose-dependent manner. nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β): This enzyme is a crucial target in metabolic and neurodegenerative diseases. Studies on related indole-based compounds, meridianins, have shown that halogen substitution significantly impacts activity. An ortho-bromo-phenyl substituted analogue exhibited a notable glucose uptake ability of 27%, an effect linked to the inhibition of GSK-3β. The inhibition of GSK-3β is known to activate glycogen synthase and can enhance glucose uptake, representing a therapeutic strategy for diabetes.

Bacterial and Other Enzymes: Sulphonamide derivatives containing a 4-bromophenyl group have been evaluated for their inhibitory effects on various enzymes. A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showed good inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase. The activity against AChE was influenced by the lipophilicity of the substituents on the nitrogen atom. Additionally, the structural similarity of some sulfonamides to p-aminobenzoic acid (PABA) suggests they may interfere with folic acid synthesis in bacteria, a classic mechanism of antibacterial action.

Receptor Binding and Modulation Assays (e.g., Dopamine (B1211576) D2 and D3 Receptors, Sigma Receptors, 5-HT4 Receptor, S1P Receptors)

Analogues of bromo-methoxybenzamide have been profiled for their affinity towards various neurotransmitter and other cell-surface receptors.

Dopamine D2 and D3 Receptors: The dopamine D2-like receptor family is a key target for antipsychotic drugs. A series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were synthesized and evaluated for their binding affinity to dopamine D2 and D3 receptors. These studies help in understanding the structure-activity relationships for achieving selectivity between these closely related receptor subtypes. Related iodinated benzamides have also been extensively studied as high-affinity ligands for imaging D2 receptors in the central nervous system.

Sigma Receptors: Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological functions and are overexpressed in some tumor types. The evaluation of halogenated N,N′-diphenethylethylenediamines demonstrated that derivatives containing a bromo substituent at the 3- or 4-position of the phenyl ring conferred high binding affinities for the σ1 receptor, with Ki values in the nanomolar range. This suggests that bromo-substituted benzamide analogues could be effective modulators of sigma receptor activity.

5-HT4 Receptor: While direct studies on 4-bromo-benzamide analogues are limited, research on structurally similar 4-amino-5-chloro-2-methoxybenzoic acid esters provides insight into potential interactions with the 5-HT4 receptor. nih.gov These compounds were found to be potent agonists and antagonists of the 5-HT4 receptor, with some derivatives displaying nanomolar affinity in binding assays. nih.gov The study proposed a model for the 5-HT4 receptor with distinct binding sites for agonists and antagonists. nih.gov

S1P Receptors: Currently, there is a lack of publicly available research specifically investigating the interaction of 4-bromo-N,N-diethyl-3-methoxybenzamide analogues with sphingosine-1-phosphate (S1P) receptors.

Table 2: Sigma-1 (σ1) Receptor Binding Affinities of Halogenated Analogues An interactive data table showing the binding affinities (Ki) of various bromo-substituted compounds for the σ1 receptor.

| Compound | Halogen Position | Ki (nM) |

|---|---|---|

| Analogue 1 | 3-bromo | 7.93 |

| Analogue 2 | 4-bromo | 6.35 |

| Analogue 3 | 2-bromo | 12.08 |

Data adapted from a study on halogenated N,N′-diphenethylethylenediamines.

Antimicrobial Activity Assessments (e.g., Antibacterial, Antitubercular, Antimalarial)

The therapeutic potential of bromo-substituted analogues extends to infectious diseases.

Antibacterial: Benzamide and sulfonamide derivatives are known for their antimicrobial properties. A study focusing on N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides reported their in vitro antibacterial activity. The most active compound in the series, N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide, showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Escherichia coli and 25 μg/mL against Staphylococcus aureus.

Antitubercular: Bromine-containing compounds have emerged as promising antitubercular agents. A new class of 3'-bromo analogues of pyrimidine (B1678525) nucleosides was reported to be potent inhibitors of Mycobacterium tuberculosis. The most effective compound, 3'-bromo-3'-deoxy-arabinofuranosylthymine, had an MIC value of 1 μg/mL against the H37Ra strain and was also active against drug-resistant strains.

Antimalarial: While direct evidence for 4-bromo-benzamide analogues is sparse, related heterocyclic structures have been explored. Dihydroquinazolinone-3-carboxamides have been identified as orally efficacious antimalarials that target the Plasmodium falciparum ATP4 (PfATP4) protein.

Glucose Uptake Modulation Studies in Cellular Models

As noted in the enzyme inhibition section, certain analogues have demonstrated effects on cellular glucose metabolism. The inhibition of GSK-3β by an ortho-bromo-phenyl substituted meridianin C analogue led to a significant increase in hepatocyte glucose uptake, with a 27% enhancement observed. This finding highlights a potential application for such compounds in the management of metabolic disorders like type 2 diabetes.

In Vivo Pharmacological Studies in Relevant Animal Models

Select analogues from the broader benzamide class have been advanced to in vivo studies to assess their pharmacological properties in living systems. For instance, iodinated benzamide analogues developed for dopamine D2 receptor imaging have had their biodistribution characterized in rats, confirming concentration in the target brain region (the striatum). In the field of infectious diseases, dihydroquinazolinone antimalarial candidates have demonstrated efficacy in a malaria mouse model and were shown to block transmission to mosquitoes. Furthermore, in the context of respiratory diseases, benzamide derivatives designed as selective phosphodiesterase IV inhibitors were examined for their ability to inhibit histamine-induced bronchospasm in anesthetized guinea pigs. An in vivo study of the benzamide U-47700 in pigs helped to establish it as a suitable animal model for metabolism and toxicokinetic studies, showing that its metabolic pattern was comparable to that in humans. nih.gov These studies underscore the translation of in vitro findings to more complex biological systems.

Melanoma Uptake and Biodistribution Studies

Analogues of N,N-diethylbenzamide have been investigated for their potential as melanoma-targeting agents for diagnostic imaging and radionuclide therapy. The affinity of these compounds for melanin (B1238610), a pigment overproduced in melanoma cells, is the basis for this application. researchgate.net

Radioiodinated benzamides (BZAs), such as N-(2-diethylaminoethyl)-4-iodobenzamide, are among the most studied agents for diagnosing cutaneous melanoma and its metastases. researchgate.netnih.gov To improve upon these agents, various (hetero)aromatic analogues have been synthesized and evaluated. In a study involving melanoma-bearing mice, several radioiodinated compounds demonstrated significant and lasting tumor uptake. nih.gov Specifically, a quinoline (B57606) derivative (compound 5h) and a quinoxaline (B1680401) derivative (compound 5k) showed high specific affinity for the tumor, with uptake values at 72 hours post-injection that were 7- and 16-fold higher than the parent compound, N-(2-diethylaminoethyl)-4-iodobenzamide. researchgate.netnih.gov

In addition to radioiodinated versions, other radiolabeling strategies have been explored. A derivative of N-(diethylaminoethyl)benzamide was modified to chelate nitridotechnetium (99mTc). nih.gov Biodistribution studies in mice with B16 melanoma showed that while there was considerable liver and kidney uptake, the benzamide's tropism for the tumor was partially retained. nih.gov

More closely related to the subject compound, a 11C-labeled methoxybenzamide analogue, 4-[11C]-methoxy-N-(2-diethylaminoethyl)benzamide (4-[11C]-MBZA), was developed as a potential PET imaging probe. Current time information in Pasuruan, ID. In vitro studies showed this compound had a significantly higher binding affinity for B16F1 melanoma cells (6.41%) compared to non-melanoma breast epithelial or cancer cells (1.51% and 0.30%, respectively). Current time information in Pasuruan, ID. Biodistribution studies in mice with B16F1 melanoma xenografts revealed rapid and high uptake of the radiotracer in the tumor. Current time information in Pasuruan, ID.

Biodistribution of 4-[11C]-MBZA in B16F1 Melanoma-Bearing Mice

Data represents the percentage of injected dose per gram (%ID/g).

| Organ | Uptake at 10 min (%ID/g) | Uptake at 60 min (%ID/g) |

|---|---|---|

| Tumor | 5.85 ± 0.79 | 8.13 ± 1.46 |

| Blood | 2.50 ± 0.45 | 0.55 ± 0.10 |

| Liver | 6.98 ± 1.12 | 3.45 ± 0.58 |

| Kidney | 3.15 ± 0.65 | 1.88 ± 0.33 |

| Muscle | 1.05 ± 0.21 | 0.85 ± 0.15 |

Evaluation of Gastric Motility and Prokinetic Activity

Substituted benzamides are a well-established class of compounds with gastrointestinal prokinetic properties, meaning they enhance gastrointestinal motility. nih.govnih.gov This activity is often linked to effects on serotonin (B10506) (5-HT) and dopamine receptors in the gut. nih.govnih.gov

Research into novel benzamide derivatives has aimed to optimize prokinetic activity while minimizing side effects associated with dopamine D2 receptor antagonism. nih.gov One study focused on synthesizing novel benzamide derivatives with cycloaminoalkanecarboxylic acid side chains. nih.gov A specific compound, 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid (compound 19), which shares the methoxybenzoyl core, demonstrated potent gastro- and colon-prokinetic activities in conscious dogs when administered intravenously. nih.gov This compound also showed reduced dopamine D2 receptor antagonistic activity, which is considered a favorable trait. nih.gov

The mechanism of action for many prokinetic benzamides involves agonism at 5-HT4 receptors, which are positively coupled to adenylate cyclase in neurons. nih.gov Compounds such as metoclopramide (B1676508) and cisapride, which are 4-amino-5-chloro-2-methoxy substituted benzamides, stimulate this receptor. nih.gov The rank order of potency for these derivatives in stimulating cAMP formation, an indicator of 5-HT4 receptor activation, has been established. nih.gov While direct studies on this compound are not available, the established prokinetic properties of structurally similar methoxy-substituted benzamides suggest a potential area for investigation. nih.govnih.gov

Prokinetic Benzamide Derivatives and Receptor Activity

| Compound | Primary Mechanism of Prokinetic Action | Noted Receptor Activity |

|---|---|---|

| Metoclopramide | Dopamine D2 receptor antagonist, 5-HT4 receptor agonist | Also a 5-HT3 receptor antagonist at higher concentrations. nih.gov |

| Cisapride | 5-HT4 receptor agonist | Stimulates acetylcholine (B1216132) release from myenteric neurons. nih.gov |

| Zacopride | 5-HT4 receptor agonist, 5-HT3 receptor antagonist | Potent stimulant of gastrointestinal motility. nih.gov |

| Compound 19 (4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid) | Gastro- and colon-prokinetic | Exhibited reduced dopamine D2 receptor antagonism. nih.gov |

Neuropharmacological Assessments

The neuropharmacological properties of substituted benzamides are primarily linked to their interaction with dopamine receptors, particularly the D2 and D3 subtypes. nih.govnih.gov This has led to their development as antipsychotic agents. nih.gov

A compound structurally related to the subject of this article, (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (also known as FLB 457), has been synthesized and evaluated for its antidopaminergic properties. nih.gov This bromo-methoxybenzamide analogue was found to be a highly potent and selective antagonist for dopamine D2 and D3 receptors. nih.govnih.gov In preclinical behavioral models, it demonstrated a preferential inhibition of hyperactivity, which is considered an indicator of a low tendency to produce extrapyramidal side effects, a common issue with older antipsychotics. nih.gov

In vitro binding assays confirmed the high affinity of FLB 457 for D2 and D3 receptors, with Ki values in the low nanomolar range, while showing negligible affinity for other receptors like D1, α1, α2, 5-HT1A, and 5-HT2. nih.gov The potent and selective nature of this compound makes it a valuable tool for investigating dopamine D2-mediated responses in the central nervous system. nih.gov

Receptor Binding Affinity (Ki, nM) of FLB 457

| Receptor | Binding Affinity (Ki) in nM |

|---|---|

| Dopamine D2 | 0.022 ± 0.001 |

| Dopamine D3 | 0.017 ± 0.001 |

| Dopamine D1 | > 1000 |

| 5-HT1A | > 1000 |

| 5-HT2 | > 1000 |

Brain Uptake and Distribution Studies for Radioligand Development

The development of radioligands for positron emission tomography (PET) allows for the non-invasive study of neuroreceptors in the living brain. nih.gov Substituted benzamides have been successfully developed as PET radioligands for imaging dopamine D2/D3 receptors. nih.gov

The potent D2/D3 receptor antagonist (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) was radiolabeled with carbon-11 (B1219553) to create [11C]FLB 457. nih.gov This radioligand has been used in human PET studies to investigate extrastriatal D2/D3 receptors, which are located outside the main dopamine-rich region of the striatum and are implicated in various psychiatric disorders. nih.gov PET scans in humans using [11C]FLB 457 showed high accumulation of radioactivity in dopamine-rich areas like the putamen and thalamus, as well as measurable binding in cortical regions. nih.gov The high affinity of this bromo-methoxybenzamide derivative for its target receptors allows for the visualization of even low-density extrastriatal receptors. nih.gov Studies have used [11C]FLB 457 to compare receptor availability between healthy individuals and patients with schizophrenia, noting differences in the thalamus. nih.gov

[11C]FLB 457 Binding Potential (BP) in Human Brain Regions

| Brain Region | Binding Potential (BP) |

|---|---|

| Putamen | 19.04 ± 10.8 |

| Thalamus | 2.82 ± 0.46 |

| Temporal Cortex | 1.29 ± 0.23 |

| Anterior Cingulate | 0.76 ± 0.17 |

| Frontal Cortex | 0.65 ± 0.13 |

Insect Repellency Efficacy Studies

While no direct studies on the insect repellency of this compound were found, extensive research exists for its close structural analogue, N,N-diethyl-3-methylbenzamide (DEET). nih.govresearchgate.net DEET is considered a gold standard among insect repellents and is effective against a wide range of biting insects, including mosquitoes. nih.gov

The efficacy of DEET is concentration-dependent, with higher concentrations generally providing longer-lasting protection. researchgate.net Laboratory and field studies have repeatedly demonstrated its high level of repellency against various mosquito species. In one laboratory study using Aedes albopictus mosquitoes, a 24% DEET formulation maintained over 90% repellency for six hours. researchgate.net Another study comparing a 12% N,N-diethyl-benzamide cream (Advanced Odomos) to a DEET cream found comparable efficacy, providing protection for about 6 hours against Aedes aegypti.

Repellency of 24% DEET against Aedes albopictus Mosquitoes Over Time

| Time After Application (hours) | Repellency (%) |

|---|---|

| 0 | 100 |

| 1 | 100 |

| 2 | 100 |

| 3 | 100 |

| 4 | 98.9 |

| 5 | 94.4 |

| 6 | 93.3 |

The structural similarity between DEET and this compound, particularly the shared N,N-diethylbenzamide scaffold, suggests that the latter might also possess insect repellent properties, although this would require empirical validation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Benzamide Derivatives

Systematic Functional Group Modifications and Their Influence on Biological Efficacy and Selectivity

The benzamide (B126) scaffold is a versatile template in medicinal chemistry, and its biological activity can be finely tuned through systematic functional group modifications. The process often involves altering substituents on both the phenyl ring and the amide nitrogen to optimize interactions with a biological target. researchgate.net A common strategy is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve biological activity or pharmacokinetic parameters. mdpi.comnih.gov

Research into N-substituted benzamide derivatives as potential antitumor agents, for instance, has shown that even small changes to the molecule can significantly impact efficacy. researchgate.net In the development of synthetic cathinones, modifications to the core scaffold are known to produce varied pharmacokinetic profiles. nih.gov The nature of the substituents on the amide nitrogen can also be critical; studies on methacrylolyl benzamides have revealed that while alkyl and benzyl (B1604629) groups on the nitrogen atom lead to efficient chemical conversions, phenyl substituents or a lack of substitution are not well tolerated in certain reactions. rsc.org This highlights that the amide group and its substituents are not merely passive linkers but play an active role in defining the molecule's biological and chemical properties.

The functional group evaluation (FGE) kit, a tool for assessing the compatibility of various functional groups in chemical reactions, has underscored the importance of nitrogen-containing heterocycles in drug discovery. frontiersin.org Such systematic evaluations help to predict which molecular fragments are stable and which might interfere with desired biological activity, thereby guiding the synthesis of more effective compounds. frontiersin.org

Positional Isomerism and Steric Effects on Biological Response

The spatial arrangement of substituents on the benzamide ring, known as positional isomerism, has a profound impact on biological response. The location of a functional group can determine how a molecule fits into a receptor's binding pocket, influencing both affinity and selectivity. Steric effects, which arise from the spatial bulk of atomic groups, also play a critical role in dictating the molecule's preferred conformation and its ability to interact with its target.

For example, a study on 2-phenoxybenzamide (B1622244) derivatives as antiplasmodial agents found that the position of an N-Boc piperazinyl substituent dramatically altered the compound's effectiveness. Shifting the substituent from the meta position to the para position resulted in a significant increase in both activity and selectivity. mdpi.com This demonstrates that even a subtle change in the substitution pattern can lead to a more favorable orientation within the target's binding site.

Similarly, research on novel oxazolidinones revealed that a linearly attached benzotriazole (B28993) derivative was more potent as an antibacterial agent than its angular counterpart, a direct consequence of steric and conformational differences. nih.gov Furthermore, studies on delta opioid receptor agonists found that the stereochemistry at the alpha-benzylic position was crucial, with the αR derivatives showing more than a tenfold greater affinity than the αS derivatives. nih.gov These findings underscore the importance of three-dimensional structure and the precise positioning of functional groups in determining biological activity.

Table 1: Effect of Positional Isomerism on Antiplasmodial Activity This table illustrates how changing the substituent position on the benzamide ring affects the half-maximal inhibitory concentration (IC₅₀) against Plasmodium falciparum (PfNF54) and the selectivity index (S.I.), based on findings from a study on 2-phenoxybenzamide derivatives. mdpi.com

| Compound | Substituent Position | PfNF54 IC₅₀ (µM) | Selectivity Index (S.I.) |

| Derivative 1 | meta | 3.297 | 37.58 |

| Derivative 2 | para | 0.2690 | 461.0 |

Impact of Halogenation (e.g., Bromine Substitution) on Activity Profile

Halogenation, the introduction of halogen atoms like bromine, fluorine, or chlorine into a molecule, is a widely used strategy in medicinal chemistry to modulate a compound's activity profile. researchgate.net The introduction of a halogen can influence a molecule's lipophilicity, conformation, and metabolic stability, thereby affecting its absorption, distribution, and binding affinity. nih.gov Halogenated compounds are well-known for their diverse bioactivities and are found in many pharmaceutical agents. researchgate.net

In the context of benzamides, the amide functional group can serve as a directing group in synthesis, facilitating regioselective halogenation at the ortho position of the aromatic ring. rsc.orgacs.org This precise control over the placement of the halogen is critical, as its position can significantly influence biological function. For example, a study on peptoids demonstrated a clear correlation between the halogenation of phenyl rings and increased antimicrobial activity against Gram-positive bacterial strains. nih.gov Specifically, short, brominated analogues displayed up to a 32-fold increase in activity against S. aureus. nih.gov

Role of Alkyl and Methoxy (B1213986) Substituents in Modulating Receptor Binding and Pharmacokinetics

The alkyl and methoxy groups are key functional components of 4-bromo-N,N-diethyl-3-methoxybenzamide, each contributing distinct properties that modulate receptor binding and pharmacokinetic behavior.

The N,N-diethyl groups (alkyl substituents) on the amide nitrogen are critical for biological activity. SAR studies on various benzamide series have consistently shown that the substitution pattern on the amide is a crucial structural feature. nih.gov Research on N-alkyl-substituted benzamides as delta opioid receptor agonists revealed that binding affinities were strongly influenced by the number of alkyl substituents. N,N-dialkylbenzamide derivatives consistently showed higher affinity for the receptor compared to N-monoalkyl derivatives, while the N-unsubstituted versions had the lowest affinity. nih.gov This suggests that the two ethyl groups likely provide favorable steric bulk or hydrophobic interactions within the receptor pocket, enhancing binding. The pharmacokinetic profile of a drug can also be influenced by such substitutions; for example, increasing the alkyl chain length on related scaffolds has been shown to result in increased plasma concentrations and a longer half-life. nih.gov

The methoxy group (-OCH₃) , an electron-donating substituent, also plays a pivotal role. Its electronic properties can influence the reactivity of the phenyl ring and modulate ligand-receptor interactions. In one study, the addition of a methoxy group to the para-position of a benzamide-isoquinoline derivative dramatically improved its selectivity for the σ2 receptor over the σ1 receptor by 631-fold. nih.gov This highlights the sensitive and significant role of the methoxy group in achieving receptor subtype selectivity. Furthermore, scaffolds containing a methoxy group have been identified in potent and selective inhibitors of enzymes like 12-lipoxygenase, indicating its importance in establishing key binding interactions. nih.gov

Table 2: Influence of N-Alkyl Substitution on Receptor Affinity This table summarizes the general findings on how the degree of alkyl substitution on the benzamide nitrogen affects binding affinity for the delta opioid receptor, as described in the literature. nih.gov

| Substitution Pattern | Relative Binding Affinity |

| N,N-dialkyl (e.g., -N(C₂H₅)₂) | High |

| N-monoalkyl (e.g., -NHC₂H₅) | Lower |

| N-unsubstituted (e.g., -NH₂) | Lowest |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in lead optimization to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. acs.org A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). acs.orgnih.gov

For benzamide derivatives, these strategies have been successfully applied to design and refine compounds with enhanced potency and selectivity. By analyzing a series of active and inactive benzamides, researchers can construct a 3D pharmacophore model that serves as a template for virtual screening of compound libraries or for the rational design of new analogues. nih.govnih.gov For example, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives that act as FtsZ inhibitors, a target for antimicrobial agents. nih.gov This model, which included one HBA, one HBD, one hydrophobic feature, and two aromatic rings, led to a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model with good predictive power. nih.gov

Such models are instrumental in lead optimization. mdpi.com They allow chemists to predict how modifications—such as altering the position of the bromine atom or changing the alkyl substituents on the amide of a compound like this compound—would likely affect its ability to fit the pharmacophore and, by extension, its biological activity. This approach streamlines the drug discovery process, reducing the need for exhaustive synthesis and testing by focusing efforts on compounds with the highest probability of success. youtube.com

Mechanistic Investigations of 4 Bromo N,n Diethyl 3 Methoxybenzamide Analogues at the Molecular and Cellular Level

Elucidation of Receptor-Ligand Binding Mechanisms and Key Interactions

While direct receptor binding studies on 4-bromo-N,N-diethyl-3-methoxybenzamide are not extensively documented in publicly available literature, the binding mechanisms can be inferred from detailed investigations into structurally similar benzamide (B126) derivatives. The benzamide scaffold is a common feature in a variety of biologically active molecules, and its interactions with receptors are often crucial to their function.

For instance, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides have been identified as potent ligands for dopamine (B1211576) D3 receptors. nih.gov In these analogues, the 3-methoxybenzamide (B147233) portion of the molecule plays a critical role in anchoring the ligand to the receptor. The affinity and selectivity of these compounds are modulated by the other parts of the molecule, but the core interaction is attributed to the benzamide group. nih.gov Further studies on tris-benzamides have shown their ability to modulate the binding of the estrogen receptor α (ERα) with its coregulator proteins, highlighting the versatility of the benzamide structure in targeting protein-protein interfaces. nih.gov

The substituents on the phenyl ring of the benzamide are also key determinants of binding affinity and selectivity. The bromine atom at the 4-position and the methoxy (B1213986) group at the 3-position are expected to influence the electronic and steric properties of the molecule, thereby affecting its interaction with receptor surfaces. The bromine atom, for example, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. The methoxy group can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. Structure-activity relationship (SAR) studies on related benzamidothiazoles have underscored the importance of the substitution pattern on the phenyl ring for activity. nih.gov

Table 1: Receptor Binding Data for a Related Benzamide Analogue

| Compound | Receptor Target | Binding Affinity (Ki) |

| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | Dopamine D3 | 0.18 nM |

| Data sourced from a study on dopamine D3 receptor ligands. nih.gov |

Impact on Intracellular Signaling Pathways (e.g., Phosphorylation Events, Apoptosis Induction, Cell Cycle Progression)

Analogues of this compound have demonstrated significant effects on critical intracellular signaling pathways, particularly those involved in cell proliferation and survival.

Apoptosis Induction: Several studies have shown that benzamide derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, a study on methoxy and bromo-substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that these compounds trigger apoptotic cell death following an initial cell cycle arrest. nih.gov While the precise upstream signaling events were not fully elucidated, the induction of apoptosis is a common endpoint for many anticancer agents that interfere with cell division or DNA integrity.

Cell Cycle Progression: The impact of benzamide analogues on cell cycle progression is a key aspect of their mechanism of action. Research on N-(3,5-dimethylphenyl)-3-methoxybenzamide, a compound with a similar 3-methoxybenzamide core, showed that it inhibits the proliferation of melanoma cells by arresting them in the G1 phase of the cell cycle. nih.gov In contrast, a different class of bromo- and methoxy-substituted sulphonamides were found to arrest cells at the G2/M phase. nih.gov This suggests that subtle structural variations can lead to different checkpoints in the cell cycle being affected.

Table 2: Effects of Benzamide Analogues on Cell Cycle and Apoptosis

| Compound Analogue | Cell Line | Effect |

| Methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides | Human tumour cell lines (HeLa, HT-29, MCF7) | G2/M arrest followed by apoptotic cell death. nih.gov |

| N-(3,5-dimethylphenyl)-3-methoxybenzamide | Melanoma cells | G1 phase arrest. nih.gov |

| This table summarizes findings from studies on related benzamide and sulphonamide compounds. |

Interactions with Specific Biological Macromolecules (e.g., Enzymes, Receptors, Melanin (B1238610) Granules)

The biological activity of this compound analogues is predicated on their interaction with specific macromolecules within the cell.

Enzymes: Benzamide derivatives have been widely studied as enzyme inhibitors. juniperpublishers.com The presence of a bromine atom and a methoxy group can enhance the potential for enzyme inhibition. For instance, N-(3,5-dimethylphenyl)-3-methoxybenzamide was found to target and inhibit the activity of tyrosinase-related protein 2 (TRP-2), an enzyme involved in the production of melanin. nih.gov This interaction leads to the proteasomal degradation of TRP-2. nih.gov This specific targeting of an enzyme highlights the potential for developing highly selective inhibitors based on the benzamide scaffold.

Melanin Granules: While some compounds are known to interact directly with melanin granules, studies on a related compound, N-(3,5-dimethylphenyl)-3-methoxybenzamide, indicate an indirect effect on melanogenesis. nih.gov This compound was found to inhibit melanin production not by binding to melanin itself, but by targeting the enzyme TRP-2, which is crucial for the melanin synthesis pathway. nih.gov This distinction is important for understanding the mechanism of action of such compounds in modulating pigmentation.

Metabolic Fate and Biotransformation Pathways in Biological Systems

The metabolic fate of this compound in biological systems has not been directly reported. However, likely biotransformation pathways can be predicted based on studies of structurally related compounds, such as N,N-diethyl-m-toluamide (DEET) and other bromo-methoxy substituted aromatic compounds. nih.govresearchgate.net

The primary metabolic pathways for N,N-diethylbenzamides typically involve two main processes:

N-deethylation: The sequential removal of the ethyl groups from the amide nitrogen is a common metabolic route. nih.gov This process is usually mediated by cytochrome P450 (CYP) enzymes in the liver and results in the formation of N-ethyl-benzamide and subsequently benzamide.

Oxidation: Oxidation can occur at various positions on the molecule. For N,N-diethyl-m-toluamide, benzylic hydroxylation of the methyl group is a major pathway. nih.gov In the case of this compound, oxidation of the aromatic ring or the ethyl groups is possible.

Furthermore, studies on the metabolism of other bromo-methoxy substituted compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have shown that O-demethylation is a significant metabolic step. researchgate.net Therefore, the methoxy group of this compound could be a target for demethylation, leading to the formation of a phenolic metabolite. The bromine substituent is generally more stable and less likely to be cleaved during initial metabolic steps.

The resulting metabolites, which are generally more polar than the parent compound, are then likely to be conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion from the body. nih.gov

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite |

| N-deethylation (first step) | 4-bromo-N-ethyl-3-methoxybenzamide |

| N-deethylation (second step) | 4-bromo-3-methoxybenzamide |

| O-demethylation | 4-bromo-N,N-diethyl-3-hydroxybenzamide |

| This table is based on known metabolic pathways of similar compounds. nih.govresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.